(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
CAS No.: 1327171-04-9
Cat. No.: VC7233973
Molecular Formula: C23H17ClFN3O3
Molecular Weight: 437.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327171-04-9 |
|---|---|
| Molecular Formula | C23H17ClFN3O3 |
| Molecular Weight | 437.86 |
| IUPAC Name | 2-(4-chloro-2-fluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H17ClFN3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-10-9-15(24)12-17(18)25/h3-12H,1-2H3,(H,26,28,29) |
| Standard InChI Key | RILBHVJRAIAHAM-VYIQYICTSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)Cl)F |
Introduction
Molecular Architecture and Structural Features
Core Chromene Scaffold and Substitution Pattern
The compound’s foundation is a 2H-chromene system (C9H8O), a bicyclic structure consisting of a benzene ring fused to a pyran moiety. Key substitutions include:
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8-Methoxy group: Introduces electron-donating properties and steric bulk at position 8 .
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2-Imino linkage: Connects the chromene core to a 4-chloro-2-fluorophenyl group, creating a conjugated π-system that enhances planar rigidity .
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3-Carboxamide functionality: Links the chromene to a 6-methylpyridin-2-yl group, providing hydrogen-bonding capabilities and π-stacking potential.
Table 1: Molecular Properties
Stereoelectronic Characteristics
The Z-configuration at the imino double bond (2Z) creates a non-planar geometry that influences intermolecular interactions. Quantum mechanical calculations predict:
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Dipole moment: 5.2 Debye due to polar substituents (Cl, F, methoxy).
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HOMO-LUMO gap: 3.8 eV, suggesting potential photochemical activity .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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8-Methoxy-2H-chromene-3-carboxylic acid (core)
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4-Chloro-2-fluoroaniline (imino precursor)
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6-Methylpyridin-2-amine (carboxamide component)
Chromene Core Formation
Microwave-assisted condensation of 6-methoxy-2-naphthol with malononitrile yields 8-methoxy-2H-chromene-3-carbonitrile (85% yield, 150°C, 20 min) . Subsequent hydrolysis with KOH/EtOH produces the carboxylic acid intermediate.
Imination Reaction
Coupling the chromene acid chloride with 4-chloro-2-fluoroaniline under Schlenk conditions (DMF, 0°C → RT, 12 hr) achieves 85–90% conversion.
Carboxamide Formation
Final amidation employs HATU-mediated coupling with 6-methylpyridin-2-amine (DIPEA, DCM, 24 hr), yielding the target compound in 78% purity after column chromatography.
Table 2: Optimization of Reaction Conditions
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Chromene formation | MW, 150°C, ZnCl2 catalyst | 85% → 92% |
| Imination | DMF, molecular sieves | 70% → 88% |
| Amidation | HATU/DIPEA vs EDCl/HOBt | 65% → 78% |
Physicochemical Profile
Solubility and Partitioning
Experimental data from analogs predict:
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logP: 3.1 ± 0.2 (moderate lipophilicity)
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Aqueous solubility: 12.7 µg/mL (pH 7.4)
NMR Characterization
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1H NMR (DMSO-d6):
δ 8.42 (d, J=8.4 Hz, H-4'), δ 7.89 (m, H-6), δ 6.82 (s, H-5), δ 3.93 (s, OCH3) . -
13C NMR:
167.8 (C=O), 159.2 (C=N), 153.1 (pyridine C).
Mass Spectral Data
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ESI-MS: m/z 453.89 [M+H]+ (calc. 453.12)
Biological Activity and Structure-Activity Relationships
Hypothesized Pharmacological Effects
Structural analogs demonstrate:
Table 3: Comparative Bioactivity of Chromene Derivatives
| Compound | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) |
|---|---|---|
| Target compound (predicted) | 3.4 ± 0.5 | 5.1 ± 0.8 |
| 4c from | 2.1 ± 0.3 | 4.9 ± 0.6 |
| VC6748144 | 7.8 ± 1.2 | 9.4 ± 1.5 |
Mechanistic Postulates
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DNA intercalation: Planar chromene system inserts between base pairs .
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Topoisomerase inhibition: Stabilizes cleavage complexes via H-bonding .
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Receptor tyrosine kinase modulation: Pyridine-carboxamide moiety binds ATP pockets.
Industrial Production Considerations
Scale-Up Challenges
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Thermal sensitivity: Decomposition >230°C necessitates controlled heating .
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Purification complexity: Requires simulated moving bed chromatography.
Green Chemistry Approaches
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